1-hydroxy-1H-imidazole-2-carbonitrile
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Overview
Description
1-hydroxy-1H-imidazole-2-carbonitrile is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-1H-imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-1H-imidazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing groups, while reduction could produce more saturated imidazole derivatives.
Scientific Research Applications
1-hydroxy-1H-imidazole-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-hydroxy-1H-imidazole-2-carbonitrile involves its interaction with various molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a versatile ligand in coordination chemistry. Additionally, its nitrile group can undergo nucleophilic addition reactions, which are important in many biological processes.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole-2-carbonitrile: Lacks the hydroxy group, which can affect its reactivity and applications.
2-hydroxy-1H-imidazole-4-carbonitrile: Similar structure but with different substitution patterns, leading to different chemical properties and applications.
1-methyl-1H-imidazole-2-carbonitrile: Contains a methyl group instead of a hydroxy group, which can influence its solubility and reactivity.
Uniqueness
1-hydroxy-1H-imidazole-2-carbonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the imidazole ring. This combination of functional groups provides a unique set of chemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-hydroxyimidazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c5-3-4-6-1-2-7(4)8/h1-2,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTKUFAJTUXLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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